Welcome to the BenchChem Online Store!
molecular formula C13H11N B1346001 2-Methyl-9H-carbazole CAS No. 3652-91-3

2-Methyl-9H-carbazole

Cat. No. B1346001
M. Wt: 181.23 g/mol
InChI Key: PWJYOTPKLOICJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08610345B2

Procedure details

3 g of 2-(4-methylphenyl)nitrobenzene and 20 m of triethyl phosphate were heated and stirred at 160° C. for 6 hours. After triethyl phosphate was distilled off under reduced pressure, 10 ml of methanol was added, followed by filtration. The resulting solid was vacuum-dried to obtain 1.5 g of 2-methylcarbazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1.P(OCC)(OCC)(OCC)=O>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:14][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
triethyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred at 160° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After triethyl phosphate was distilled off under reduced pressure, 10 ml of methanol
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The resulting solid was vacuum-dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC=2NC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.